

Hemoglobin Johnstown: An In-depth Technical Guide to its Oxygen Binding Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hemoglobin Johnstown*

Cat. No.: *B1176658*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

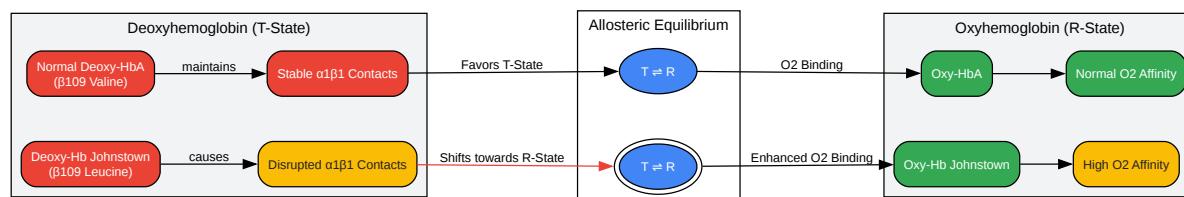
Hemoglobin Johnstown [β 109(G11) Val → Leu] is a rare, electrophoretically silent hemoglobin variant characterized by a high affinity for oxygen. This property leads to a left-shifted oxygen dissociation curve, resulting in decreased oxygen delivery to peripheral tissues and a compensatory erythrocytosis in affected individuals. The underlying molecular pathology is a missense mutation in the β -globin gene, where valine is replaced by leucine at position 109. This substitution is believed to disrupt the α 1 β 1 contacts within the deoxyhemoglobin tetramer, thereby stabilizing the relaxed (R), high-affinity quaternary state. This guide provides a comprehensive overview of the oxygen binding properties of **Hemoglobin Johnstown**, including its qualitative effects on oxygen affinity and its interaction with allosteric effectors. Due to the limited availability of specific quantitative data in the public domain, this guide also outlines the general experimental protocols used to characterize the oxygen binding properties of hemoglobin variants.

Introduction

Hemoglobin Johnstown is a functionally abnormal hemoglobin, first described by Jones et al. in 1990, that presents with a distinct clinical phenotype of erythrocytosis.^[1] Unlike many hemoglobinopathies, it is electrophoretically silent, meaning it cannot be distinguished from normal adult hemoglobin (HbA) using standard protein electrophoresis techniques.^[1] Its defining characteristic is a significantly increased affinity for oxygen, which impairs the release

of oxygen to the tissues. This guide will delve into the molecular basis of this high oxygen affinity and its consequences on the physiological processes of oxygen transport.

Molecular Basis of High Oxygen Affinity


The primary structure of **Hemoglobin Johnstown** is characterized by a single amino acid substitution in the β -globin chain:

- Mutation: Valine to Leucine at position 109 ($\beta 109$ Val \rightarrow Leu)
- Genetic Basis: A point mutation in the β -globin gene (HBB).

The $\beta 109$ position is located at a critical interface between the α and β globin subunits (the $\alpha 1\beta 1$ contact). In the deoxygenated (T, or tense) state of normal hemoglobin, this region is involved in a network of non-covalent interactions that stabilize the low-affinity conformation, facilitating oxygen release. The substitution of the smaller valine residue with the bulkier leucine residue in **Hemoglobin Johnstown** is hypothesized to introduce steric hindrance that destabilizes these interactions in the T state.^{[1][2]} This destabilization shifts the allosteric equilibrium towards the oxygenated (R, or relaxed) state, which has a much higher affinity for oxygen.

Signaling Pathway of Oxygen Binding

The following diagram illustrates the proposed mechanism by which the $\beta 109$ Val \rightarrow Leu mutation leads to increased oxygen affinity.

[Click to download full resolution via product page](#)

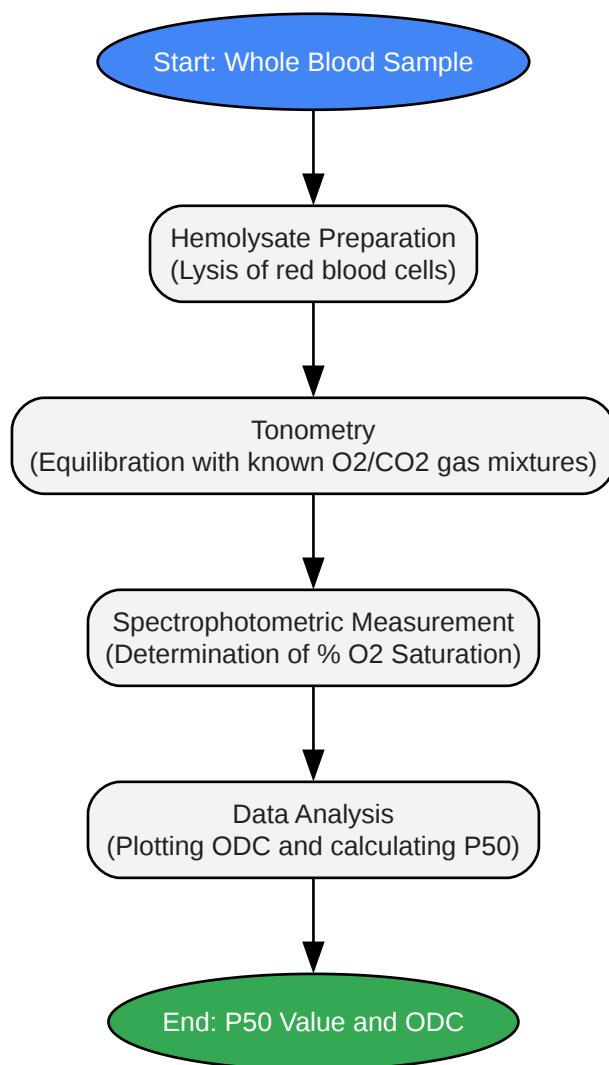
Caption: Proposed mechanism of increased oxygen affinity in **Hemoglobin Johnstown**.

Quantitative Oxygen Binding Properties

While the qualitative effects of the **Hemoglobin Johnstown** mutation on oxygen binding are well-documented, specific quantitative data from the primary literature is scarce in publicly available resources. The following table summarizes the expected qualitative changes in key oxygen binding parameters for **Hemoglobin Johnstown** compared to Hemoglobin A.

Parameter	Hemoglobin A (Normal)	Hemoglobin Johnstown (Expected)	Reference
P50	~26-27 mmHg	Significantly Decreased	
Bohr Effect	Normal	Likely Altered	-
2,3-BPG Effect	Normal	Likely Reduced	-
Oxygen Dissociation Curve	Sigmoidal	Left-Shifted Sigmoidal	[2]

Note: P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 indicates a higher oxygen affinity. The Bohr effect describes the decrease in hemoglobin's oxygen affinity with a decrease in pH. 2,3-Bisphosphoglycerate (2,3-BPG) is an allosteric effector that reduces the oxygen affinity of hemoglobin.


Experimental Protocols for Characterizing Oxygen Binding Properties

The following sections outline the general methodologies used to determine the oxygen binding properties of hemoglobin variants like **Hemoglobin Johnstown**. The specific protocols used in the original characterization of **Hemoglobin Johnstown** are not detailed in the available literature.

Determination of the Oxygen Dissociation Curve and P50

The oxygen dissociation curve (ODC) is typically determined by measuring the oxygen saturation of a hemoglobin solution at various partial pressures of oxygen (pO2).

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: General experimental workflow for determining the oxygen dissociation curve.

Methodology:

- **Hemolysate Preparation:** Red blood cells are isolated from a whole blood sample and lysed to release the hemoglobin. The hemolysate is then stripped of endogenous effectors like 2,3-BPG.
- **Tonometry:** The hemoglobin solution is placed in a tonometer, a device that allows for precise control of the gas composition equilibrated with the liquid. The solution is deoxygenated and then incrementally reoxygenated with gas mixtures of known pO₂.
- **Spectrophotometry:** At each pO₂ step, the absorbance of the hemoglobin solution is measured at multiple wavelengths. The percentage of oxyhemoglobin and deoxyhemoglobin is calculated based on their different absorption spectra.
- **Data Analysis:** The oxygen saturation is plotted against the pO₂ to generate the ODC. The P50 value is determined from this curve as the pO₂ at which the hemoglobin is 50% saturated.

Measurement of the Bohr Effect

The Bohr effect is quantified by determining the P50 at different pH values.

Methodology:

- **ODC at Varying pH:** The oxygen dissociation curve is determined as described above, but the experiment is repeated at several different pH values (e.g., 7.2, 7.4, 7.6).
- **Calculation of the Bohr Coefficient:** The P50 values are plotted against the corresponding pH values. The Bohr effect is typically expressed as the Bohr coefficient ($\Delta \log(P50)/\Delta pH$), which is the slope of this plot.

Assessment of the 2,3-BPG Effect

The influence of 2,3-BPG on oxygen affinity is determined by measuring the P50 in the presence and absence of this allosteric effector.

Methodology:

- **P50 Measurement with and without 2,3-BPG:** The P50 of a stripped hemolysate (free of 2,3-BPG) is measured. A known concentration of 2,3-BPG is then added to the hemolysate, and

the P50 is measured again.

- Quantification of the Effect: The magnitude of the rightward shift in the P50 upon the addition of 2,3-BPG indicates the sensitivity of the hemoglobin variant to this effector.

Clinical and Research Implications

The high oxygen affinity of **Hemoglobin Johnstown** leads to a state of relative tissue hypoxia, despite normal arterial oxygen saturation. This triggers an increase in erythropoietin production and subsequent erythrocytosis. For researchers and drug development professionals,

Hemoglobin Johnstown serves as a valuable natural model for studying the long-term physiological consequences of altered hemoglobin-oxygen affinity. Understanding the structural and functional changes in this variant can provide insights into the allosteric regulation of hemoglobin and may inform the design of novel therapeutic agents that modulate hemoglobin's oxygen binding properties for conditions such as sickle cell disease or ischemia.

Conclusion

Hemoglobin Johnstown is a high oxygen affinity hemoglobin variant that provides a clear example of how a single amino acid substitution at a critical subunit interface can profoundly alter the oxygen binding properties of the entire protein. While detailed quantitative data on its oxygen binding parameters are not readily available in the public literature, the qualitative understanding of its behavior and the general experimental protocols for its characterization provide a solid foundation for further research. The study of such variants is crucial for advancing our knowledge of hemoglobin function and for the development of targeted therapies for a range of hematological and ischemic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hb Johnstown [beta 109 (G11) Val---Leu]: a new electrophoretically silent variant that causes erythrocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hb Johnstown [beta109(G11)Val-->Leu]: A high oxygen affinity variant associated with beta0-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hemoglobin Johnstown: An In-depth Technical Guide to its Oxygen Binding Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1176658#oxygen-binding-properties-of-hemoglobin-johnstown>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com